molecular formula C16H27N3O2S B2399528 tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate CAS No. 1353945-82-0

tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B2399528
CAS No.: 1353945-82-0
M. Wt: 325.47
InChI Key: PMRWGBFRGXOQDE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The thiazole moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butyl ester group, yielding the corresponding carboxylic acid.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole moiety can yield sulfoxides or sulfones, while reduction of the tert-butyl ester group results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its thiazole moiety is of particular interest due to its presence in many biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Compounds containing thiazole rings have shown promise in the development of drugs for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,3-dimethyl-4-((2-(pyrrolidin-1-yl)ethyl)amino)piperidine-1-carboxylate
  • tert-Butyl 4-((2-(pyrrolidin-1-yl)ethyl)amino)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate is unique due to the presence of the thiazole moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the thiazole ring or have different substituents on the piperidine ring.

Properties

IUPAC Name

tert-butyl 3-[[1-(1,3-thiazol-2-yl)ethylamino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2S/c1-12(14-17-7-9-22-14)18-10-13-6-5-8-19(11-13)15(20)21-16(2,3)4/h7,9,12-13,18H,5-6,8,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRWGBFRGXOQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NCC2CCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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